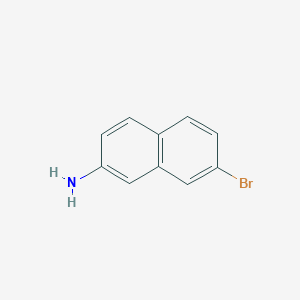











|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([Br:12])=[CH:7][CH:8]=2)[CH:3]=1.N([O-])=O.[Na+].[Cl:17]CCl>O.Cl.[Cu]Cl>[Br:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][CH:2]=[C:3]2[Cl:17])=[CH:8][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature until a solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 5° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting brown slurry was stirred at 0° C. for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred at 60° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through diatomaceous earth
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted with dichloromethane three times
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 43% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |